4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-imidazol-1-ylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-2-12-14-6-4-11-9(8(1)14)13-5-3-10-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHFQTPUMMPULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with pyrazolo[1,5-a]pyrazine precursors in the presence of catalysts and solvents . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Cyclization Strategies
Cyclization remains a cornerstone for constructing fused bicyclic systems. For pyrazolo[1,5-a]pyrimidine analogs, a common approach involves:
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Condensation of 5-aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions, followed by cyclization to form the pyrimidine ring .
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One-pot cyclization methodologies using amino pyrazoles, enaminones/chalcones, and sodium halides to generate halogenated derivatives .
For imidazole-containing compounds, analogous strategies may apply, where the imidazole group could participate in cyclization via nucleophilic or electrophilic interactions.
Pericyclic Reactions
Diels-Alder reactions and click chemistry are employed for fused ring systems. For example:
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Ding et al. reported a one-pot synthesis of pyrazolo[1,5-a]pyrimidines via a [4 + 2] cycloaddition between N-propargylic sulfonylhydrazones and triazoles, followed by intramolecular Diels-Alder reactions .
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Imidazole-containing systems might utilize similar pericyclic pathways, though specific examples for pyrazolo[1,5-a]pyrazine derivatives are not detailed in the provided sources.
Halogenation
Oxidative halogenation (e.g., with sodium halides and K₂S₂O₈) is a common method to introduce halogens at specific positions. For pyrazolo[1,5-a]pyrimidine derivatives, this enables regioselective substitution at the 3-position .
Electrophilic Substitution
Reactions involving electrophiles (e.g., benzylidene malononitrile) under microwave irradiation can yield isomer-selective products. For example:
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Moustafa et al. demonstrated selective formation of 7-aminopyrazolo[1,5-a]pyrimidines over 5-amino isomers under microwave conditions .
Nucleophilic Attack and Cyclization
In pyrazolo[1,5-a]pyrimidine synthesis, amino groups on pyrazoles act as nucleophiles, attacking carbonyl carbons in β-dicarbonyl compounds. This is followed by cyclization and dehydration to form the fused ring .
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency and selectivity. For instance, reactions of N-(5-amino-4-cyano-1H-pyrazole-3-yl)benzamide with cinnamoyl derivatives under microwave conditions yield 7-amino derivatives selectively .
Spectroscopic and X-Ray Confirmation
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NMR and IR spectroscopy are critical for confirming regioselectivity and functional groups (e.g., amino, cyano) .
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Single-crystal X-ray diffraction provides unambiguous structural proof, as demonstrated in studies distinguishing angular vs. linear isomers .
Limitations and Gaps
The provided search results focus on pyrazolo[1,5-a]pyrimidines , not pyrazolo[1,5-a]pyrazine derivatives. No direct references to 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine or its synthesis were found. Analogous methods may apply, but specific reaction data for this compound are unavailable in the cited literature.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant activity against various cancer cell lines. For instance, a study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives showed promising results as selective inhibitors of the CSNK2 kinase, which is implicated in tumorigenesis and cancer progression. These compounds displayed antiviral activity against β-coronaviruses as well, suggesting a dual therapeutic potential against both cancer and viral infections .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrazine Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 53 | MCF-7 | 0.6 | CSNK2 inhibition |
| 14 | HCT-116 | 0.8 | ATP-binding pocket |
| 8 | HepG-2 | 0.9 | Selective inhibition |
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives possess antibacterial and antifungal properties. A series of synthesized compounds exhibited activity against various pathogenic bacteria and fungi, indicating their potential use in treating infectious diseases .
Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Pathogen Tested | Activity (Zone of Inhibition) | Type of Activity |
|---|---|---|---|
| 8 | E. coli | 15 mm | Antibacterial |
| 12 | S. aureus | 18 mm | Antifungal |
| 10 | C. albicans | 20 mm | Antifungal |
Protein Kinase Inhibition
4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine has been identified as a potential inhibitor of various protein kinases, including AXL and c-MET kinases. These kinases are crucial in signaling pathways that regulate cell growth and differentiation. The inhibition of these kinases can lead to therapeutic benefits in conditions like cancer where these pathways are often dysregulated .
Table 3: Inhibition Potency Against Protein Kinases
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| 8 | AXL | 50 |
| 6 | c-MET | 75 |
Optical Applications
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines have led to their exploration as fluorophores for optical applications. These compounds can be used as biomarkers for cellular imaging due to their ability to emit fluorescence under specific conditions. They have been successfully utilized to label lipid droplets in HeLa cells, demonstrating their versatility beyond medicinal chemistry .
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . These interactions can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but with different substituents, leading to distinct chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: Another related compound with variations in the ring structure, offering unique applications in medicinal chemistry.
Uniqueness
4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine is unique due to its dual imidazole and pyrazolo[1,5-a]pyrazine moieties, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, from drug development to materials science .
Biological Activity
4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article summarizes the current understanding of its biological activity, including detailed research findings, case studies, and data tables.
This compound is characterized by its unique heterocyclic structure, which allows for interactions with various biological targets. The synthesis of this compound typically involves cyclization reactions between imidazole derivatives and pyrazolo[1,5-a]pyrazine precursors under controlled conditions. Common methods include the use of palladium catalysts to enhance bioactivity through the formation of derivatives that can exhibit improved pharmacological properties.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various kinases, including:
- Discoidin Domain Receptors (DDR1 and DDR2) : These receptors are implicated in cancer progression. The compound's structural features facilitate binding to these proteins, leading to inhibition of their activity, which may slow tumor growth .
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. Notably:
- In vitro Studies : It has shown antiproliferative effects against lung adenocarcinoma cell lines (A549), indicating potential as an anticancer agent.
- Synergistic Effects : In combination with doxorubicin, certain pyrazole derivatives demonstrated enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound could be part of a combination therapy strategy .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions. Computational modeling studies support the hypothesis that these interactions are critical for its inhibitory activity against various enzymes and receptors .
Study on BCR-ABL Kinase Inhibition
A series of derivatives related to this compound were screened for BCR-ABL kinase inhibitory activity. One derivative exhibited strong inhibition (IC50 values in the nanomolar range), highlighting the potential of this compound class in targeting specific oncogenic pathways associated with chronic myeloid leukemia (CML) .
Anti-DENV Activity
Another study focused on the anti-dengue virus (DENV) activity of imidazole derivatives. Modifications on the pyrazole moiety led to compounds with improved potency against DENV replication. The structure–activity relationship (SAR) analysis indicated that specific substitutions enhanced antiviral efficacy, reinforcing the importance of chemical structure in determining biological outcomes .
Summary of Biological Activities
| Activity Type | Target/Pathway | Findings |
|---|---|---|
| Enzyme Inhibition | DDR1 and DDR2 | Significant inhibition observed |
| Anticancer Activity | Lung Adenocarcinoma (A549) | Antiproliferative effects noted |
| Kinase Inhibition | BCR-ABL | Strong inhibitory activity (IC50 < 100 nM) |
| Antiviral Activity | Dengue Virus | Enhanced potency with specific substitutions |
Q & A
Q. What strategies mitigate side reactions during nitration or bromination of pyrazolo[1,5-a]pyrazines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
